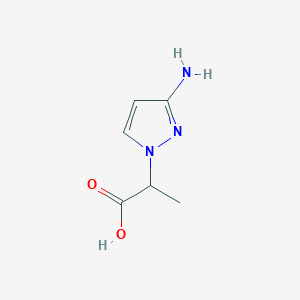
Bis(triphenylphosphine)iminiumtetrahydroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(triphenylphosphine)iminiumtetrahydroborate is a chemical compound known for its unique structure and properties. It is composed of a bis(triphenylphosphine)iminium cation and a tetrahydroborate anion. This compound is often used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(triphenylphosphine)iminiumtetrahydroborate typically involves the reaction of bis(triphenylphosphine)iminium chloride with sodium tetrahydroborate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by filtration to remove any insoluble impurities. The solvent is then evaporated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(triphenylphosphine)iminiumtetrahydroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(triphenylphosphine)iminium oxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The tetrahydroborate anion can be substituted with other anions in exchange reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various anions for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield bis(triphenylphosphine)iminium oxide, while substitution reactions can produce a variety of bis(triphenylphosphine)iminium salts.
Applications De Recherche Scientifique
Bis(triphenylphosphine)iminiumtetrahydroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(triphenylphosphine)iminiumtetrahydroborate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The bis(triphenylphosphine)iminium cation can interact with various molecular targets, including enzymes and proteins, influencing their activity and function. The tetrahydroborate anion can participate in hydride transfer reactions, further expanding the compound’s utility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(triphenylphosphine)iminium chloride: Similar in structure but contains a chloride anion instead of tetrahydroborate.
Bis(diphenylphosphino)methane copper(I) tetrahydroborate: Contains a copper center and is used in different catalytic applications.
Uniqueness
Bis(triphenylphosphine)iminiumtetrahydroborate is unique due to its combination of a bis(triphenylphosphine)iminium cation and a tetrahydroborate anion, providing distinct reactivity and applications compared to other similar compounds. Its ability to participate in both redox and substitution reactions makes it a valuable reagent in various fields of research.
Propriétés
Formule moléculaire |
C36H42B2N2P2 |
|---|---|
Poids moléculaire |
586.3 g/mol |
Nom IUPAC |
boranuide;(triphenyl-λ5-phosphanylidene)azanium |
InChI |
InChI=1S/2C18H16NP.2BH4/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15,19H;2*1H4/q;;2*-1/p+2 |
Clé InChI |
XHJIOPQAEPAORN-UHFFFAOYSA-P |
SMILES canonique |
[BH4-].[BH4-].C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








phosphanium bromide](/img/structure/B13151309.png)

![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)

![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)



